![molecular formula C12H11FN2O B581616 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine CAS No. 1314988-51-6](/img/structure/B581616.png)
5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
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Description
5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11FN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring carries a fluoro and a methoxy substituent, while the pyridine ring carries an amino substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.23 g/mol . Other physical and chemical properties such as appearance, odor, melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Analysis of Biologically Relevant Compounds The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages has been thoroughly reviewed. PhIP, a heterocyclic aromatic amine known to be carcinogenic in rodents, undergoes phase I N-hydroxylation and phase II esterification, which are crucial for its carcinogenic effect through DNA purine binding. The review covers a wide range of analytical techniques, emphasizing the importance of liquid chromatography coupled with mass spectrometry for the sensitive and selective quantitative analysis of PhIP and its metabolites, highlighting its role in understanding the biological effects and exposure levels of this compound (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Fluorinated Pyrimidines in Cancer Treatment Developments in fluorine chemistry have significantly contributed to the use of fluorinated pyrimidines (FPs) in cancer treatment. 5-Fluorouracil (5-FU), the most widely used FP, treats over 2 million cancer patients annually. This review discusses methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for studies on nucleic acid structure and dynamics. New roles for RNA modifying enzymes inhibited by 5-FU and insights into FP anti-tumor activity mediated by enzymes like DNA topoisomerase 1 are explored, offering a foundation for more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
Amine-Functionalized Sorbents for PFAS Removal Amine-containing sorbents have emerged as effective alternatives for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. This review critically analyzes the development and application of amine-containing sorbents for PFAS removal, focusing on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. It suggests that future sorbent designs should consider these factors to enhance PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMANGMZSHEEFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718569 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314988-51-6 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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